molecular formula C10H12BrNO B12992550 1-(5-Bromo-2-(dimethylamino)phenyl)ethanone

1-(5-Bromo-2-(dimethylamino)phenyl)ethanone

Cat. No.: B12992550
M. Wt: 242.11 g/mol
InChI Key: XJLMSYYBWIRUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-(dimethylamino)phenyl)ethanone is an organic compound with the molecular formula C10H12BrNO It is a brominated derivative of acetophenone, characterized by the presence of a dimethylamino group at the ortho position relative to the ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-(dimethylamino)phenyl)ethanone typically involves the bromination of 1-(2-(dimethylamino)phenyl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-(dimethylamino)phenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted ethanones with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

1-(5-Bromo-2-(dimethylamino)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-(dimethylamino)phenyl)ethanone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-dimethylamino-phenyl)ethanone
  • 2-Bromo-1-phenylethanone
  • 1-(2,4,5-Trimethylphenyl)ethanone

Uniqueness

1-(5-Bromo-2-(dimethylamino)phenyl)ethanone is unique due to the presence of both the bromine and dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[5-bromo-2-(dimethylamino)phenyl]ethanone

InChI

InChI=1S/C10H12BrNO/c1-7(13)9-6-8(11)4-5-10(9)12(2)3/h4-6H,1-3H3

InChI Key

XJLMSYYBWIRUSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.